1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE
Description
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZSIVRAHNGWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Substituted Piperazine Core
A key intermediate is the substituted phenylpiperazine, which can be prepared through the reaction of substituted anilines with haloalkylamines or via cyclization reactions involving haloalkyl amines and substituted anilines.
- Example from Patent CN104402842A :
- Step 1: Diethanolamine reacts with thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride.
- Step 2: 3-chloroaniline reacts with di(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chloro-phenyl)piperazine hydrochloride.
- Step 3: This intermediate reacts with 1-bromo-3-chloropropane at 0–10°C to form a piperazine pharmaceutical intermediate with halogenated substituents.
- Solvents: chloroform for step 1, dimethylbenzene for step 2.
- Conditions: Mild temperatures and simplified post-processing ensure high purity and yield.
This method demonstrates the feasibility of preparing halogen-substituted phenylpiperazines under mild conditions with good control over purity.
Halogenation of the Phenyl Ring
The presence of both bromine and chlorine substituents on the phenyl ring can be achieved by:
- Starting from appropriately halogenated anilines (e.g., 4-bromo-2-chloroaniline) used as starting materials for piperazine ring formation.
- Alternatively, electrophilic aromatic substitution or halogen exchange reactions post-piperazine formation.
Detailed Reaction Conditions and Parameters
| Step | Reaction Description | Reagents/Starting Materials | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of di(2-chloroethyl)methylamine | Diethanolamine + Thionyl chloride | Chloroform (CHCl3) | Room temperature | Generates haloalkylamine intermediate |
| 2 | Formation of 1-(3-chloro-phenyl)piperazine | 3-Chloroaniline + di(2-chloroethyl)methylamine HCl | Dimethylbenzene | Mild, reflux | Piperazine ring closure |
| 3 | Alkylation with haloalkyl halide | 1-(3-chloro-phenyl)piperazine HCl + 1-bromo-3-chloropropane | Not specified | 0–10°C | Formation of halogenated piperazine intermediate |
| 4 | Methylation of piperazine nitrogen | Methyl halide or methylating agent | Polar aprotic solvent | Mild heating | Introduces 4-methyl substituent |
Alternative Synthetic Routes and Related Compounds
- Literature on related piperazine derivatives shows the use of nucleophilic substitution of methyl α-bromophenylacetates with substituted piperazinones, followed by amine substitutions to introduce various functional groups.
- Other synthetic methods involve the use of 2-chloro-N-arylacetamides and bis(2-chloroethanone)piperazines as versatile precursors for piperazine derivatives, allowing for the introduction of various substituents under reflux conditions in ethanol with triethylamine or other bases.
- Hydrolysis and cyclization steps under acidic or basic conditions (e.g., with sulfuric acid or hydrobromic acid) are used to finalize the compound structure with high stereochemical control.
Research Findings and Purity Considerations
- The synthetic methods emphasize mild reaction conditions (0–10°C or room temperature) to maintain high product purity and yield.
- Use of specific solvents such as chloroform and dimethylbenzene optimizes reaction efficiency.
- Post-reaction processing is simplified, reducing impurities and facilitating isolation of the target compound.
- Yields reported for similar piperazine derivatives range from 48% to 75%, with melting points and spectral data confirming compound identity and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield a corresponding aniline derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid can yield a biaryl compound with a phenyl group attached to the phenyl ring of the original compound.
Scientific Research Applications
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence. These materials can have applications in electronics and photonics.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist .
The molecular targets and pathways involved in the compound’s mechanism of action can vary depending on the specific derivative and its intended use. For example, a derivative designed as an antimicrobial agent may target bacterial enzymes, while a derivative designed as an anticancer agent may target specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and physicochemical properties of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine with analogous compounds identified in the literature:
Key Observations:
Halogen positioning significantly impacts electronic properties (e.g., lipophilicity, dipole moments) and receptor binding . Compounds with benzoyl groups (e.g., ) exhibit reduced basicity compared to phenyl derivatives due to the electron-withdrawing ketone moiety .
Piperazine Substitution :
- The 4-methyl group on the piperazine ring enhances steric bulk compared to unsubstituted piperazines (e.g., 1-(4-chlorophenyl)piperazine). This substitution may influence solubility and metabolic stability .
Physicochemical Properties :
- The target compound’s higher molecular weight (~289.59 vs. 255.15 for 1-(4-bromo-phenyl)-4-methyl-piperazine) and additional chlorine atom likely increase lipophilicity (LogP ~2.8–3.2), which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
1-(4-Bromo-2-chloro-phenyl)-4-methyl-piperazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a bromo and chloro group on the phenyl moiety, which may influence its biological activity. The synthesis typically involves electrophilic aromatic substitution reactions, allowing for the introduction of halogen groups to enhance the compound's reactivity and potential pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
- Studies have shown that piperazine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as bromine and chlorine, often enhances this activity due to increased lipophilicity and better membrane interaction .
2. Antichlamydial Properties
- Research indicates that compounds similar to this compound demonstrate selective activity against Chlamydia species. These compounds disrupt the formation of infectious elementary bodies (EBs) in infected cells, suggesting a mechanism that could be exploited for therapeutic purposes against chlamydial infections .
3. Dopamine Receptor Interaction
Table 1: Summary of Biological Activities
Detailed Findings from Selected Studies
- Antimicrobial Activity Study :
- Antichlamydial Mechanism Investigation :
- Receptor Binding Studies :
Q & A
Q. How do degradation products form under accelerated stability conditions, and how are they quantified?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
